Reaction Rate with meta- and para-Substituted Anilines Compared to Phenyl Isothiocyanate
4-Fluorophenyl isothiocyanate reacts with substituted anilines at a different rate than phenyl isothiocyanate. The study measured the rate of reaction for seven meta- and para-substituted anilines with both phenyl isothiocyanate and 4-fluorophenyl isothiocyanate in carbon tetrachloride at 20°C using infrared spectrometry [1].
| Evidence Dimension | Reaction Rate |
|---|---|
| Target Compound Data | Quantitative rate data for multiple meta- and para-substituted anilines; specific rate constants not detailed in abstract but measured comparatively. |
| Comparator Or Baseline | Phenyl isothiocyanate |
| Quantified Difference | Quantitative rate constants measured; the study establishes a linear dependence of reactivity on electron density at the amino nitrogen. |
| Conditions | Carbon tetrachloride, 20 °C, IR spectrometry |
Why This Matters
This data provides a kinetic basis for predicting reaction outcomes; the presence of the 4-fluoro group alters the electrophilicity of the isothiocyanate moiety, affecting reaction rates in a quantifiable manner.
- [1] H. Akiyama, N. Yoshida, Y. Araki, K. Ouchi. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. J. Chem. Soc. B, 1968, 676-680. View Source
